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Compound of Interest

Compound Name: Vindoline

Cat. No.: B023647 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for improving

the yield of vindoline from tabersonine conversion in engineered Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the biosynthetic pathway for converting tabersonine to

vindoline in yeast?

A1: The conversion of tabersonine to vindoline is a seven-step enzymatic pathway

reconstituted in yeast using genes primarily from Catharanthus roseus. The key enzymes are:

Tabersonine 16-hydroxylase (T16H2): A cytochrome P450 enzyme that hydroxylates

tabersonine.[1]

16-hydroxytabersonine O-methyltransferase (16OMT): Methylates the hydroxylated

intermediate.[1]

Tabersonine 3-oxygenase (T3O): Another cytochrome P450 enzyme.[1][2]

Tabersonine 3-reductase (T3R): Reduces the product of T3O.[1][2]

3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT): Adds a methyl

group.[1][3]
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Desacetoxyvindoline-4-hydroxylase (D4H): A dioxygenase that hydroxylates the molecule.

[1][3]

Deacetylvindoline-4-O-acetyltransferase (DAT): The final enzyme, which acetylates the

molecule to produce vindoline.[1]

Q2: My vindoline yield is very low, and I'm observing a significant accumulation of vindorosine.

What is the likely cause?

A2: The accumulation of the byproduct vindorosine at the expense of vindoline is a common

issue.[1] This is often due to the substrate promiscuity of Tabersonine 3-oxygenase (T3O),

which can act on tabersonine directly before it is processed by T16H2 and 16OMT.[4] This

diverts the metabolic flux towards the vindorosine pathway. To address this, focus on optimizing

the initial steps of the vindoline pathway to outcompete the vindorosine branch.

Q3: How can I increase the efficiency of the initial hydroxylation and methylation steps?

A3: The initial enzymes, T16H2 and 16OMT, are frequently identified as bottlenecks in the

pathway.[1][4][5] To enhance their efficiency, consider the following strategies:

Increase Gene Copy Number: Integrate multiple copies of the genes encoding T16H2 and

16OMT into the yeast genome.[1][5][6][7][8] This has been shown to significantly increase

the metabolic flux towards vindoline.

Promoter Engineering: Use strong, well-characterized promoters to drive the expression of

these key enzymes.

Q4: What is the role of cytochrome P450 reductases (CPRs) and how can I optimize their

function?

A4: Cytochrome P450 enzymes, such as T16H2 and T3O, require a partner CPR for electron

transfer and catalytic activity. The choice of CPR can significantly impact P450 function. It is

crucial to pair the plant-derived P450s with a compatible CPR. For instance, CPRs from

Catharanthus roseus (CrCPR) or Arabidopsis thaliana (AtCPR1) have been used successfully.

[6] Co-expressing the appropriate CPR with your P450s is a key optimization step.

Q5: Are there any cofactors that I should consider supplementing or overproducing?
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A5: Yes, the vindoline biosynthesis pathway is dependent on several cofactors. Enhancing the

intracellular supply of these molecules can improve yields:

NADPH: Required by the cytochrome P450 reductases. Overexpressing genes like ZWF1

and GAPN can increase NADPH availability.[6]

S-adenosylmethionine (SAM): The methyl donor for the methylation steps catalyzed by

16OMT and NMT. Overexpression of SAM2 can boost the SAM pool.[6]

Acetyl-CoA: The acetyl donor for the final step catalyzed by DAT.
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Issue Potential Cause Troubleshooting Steps

Low or no vindoline production

with high tabersonine residual

Inefficient activity of early

pathway enzymes (T16H2,

16OMT).

- Increase the gene copy

number of T16H2 and 16OMT.

- Co-express a compatible

cytochrome P450 reductase

(CPR). - Confirm protein

expression via Western blot or

proteomics.

High vindorosine byproduct

accumulation

T3O is outcompeting T16H2

for the tabersonine substrate.

- Increase the expression

levels of T16H2 and 16OMT

relative to T3O.[4][5][7][9] -

Fine-tune the copy numbers of

all pathway genes to balance

the metabolic flux.[10]

Accumulation of pathway

intermediates (e.g., 16-

hydroxytabersonine,

desacetoxyvindoline)

Bottlenecks in downstream

enzymes (e.g., 16OMT, NMT,

D4H).

- Identify the accumulating

intermediate using LC-MS. -

Increase the expression of the

enzyme responsible for

converting that intermediate.[3]

[11]

Poor cell growth or toxicity

Metabolic burden from

heterologous protein

expression or accumulation of

toxic intermediates.

- Optimize fermentation

conditions (media, pH,

temperature). - Use inducible

promoters to control the timing

of pathway gene expression. -

Consider compartmentalizing

the pathway or exporting the

product.

Inconsistent yields between

experiments

Variability in plasmid copy

number or unstable genomic

integrations. Inconsistent

fermentation conditions.

- Use genomic integration for

stable expression.

CRISPR/Cas9 is a common

tool for this.[1] - Standardize all

fermentation parameters,

including media composition,
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inoculum size, and feeding

strategies.[6][10]

Quantitative Data Summary
The following tables summarize vindoline production titers achieved through various metabolic

engineering strategies.

Table 1: Impact of Gene Copy Number on Vindoline Production

Strain
Key Genetic
Modifications

Vindoline Titer
(µg/L)

Reference

VSY007

Single copy of

pathway genes +

multi-copy plasmid

with T16H2 & 16OMT

13.8 [1]

VSY008
Two copies of all

pathway genes
~150 [1]

VSY015

Four copies of T16H2

& 16OMT; two copies

of other pathway

genes

~480 [1]

Table 2: Effect of Comprehensive Metabolic Engineering Strategies
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Strain
Engineering
Strategy

Vindoline Titer
(mg/L)

Reference

VSY024

Optimized gene copy

numbers, CPR

pairing, ER

expansion, cofactor

enhancement

~5.8 [6]

-

Optimized gene copy

numbers and

fermentation

conditions

266 [10]

Final Strain

Comprehensive

optimization including

fermentation

conditions

~16.5 [1][6][12]

Experimental Protocols
Protocol 1: Yeast Strain Cultivation and Tabersonine
Feeding

Inoculum Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into 5

mL of synthetic complete (SC) medium with the appropriate auxotrophic supplements. Grow

overnight at 30°C with shaking at 250 rpm.

Main Culture: Dilute the overnight culture to an initial OD₆₀₀ of 0.1 in 25 mL of fresh SC

medium (or YP medium with 2% galactose for galactose-inducible promoters) in a 250 mL

baffled flask.

Induction and Feeding: Grow the main culture at 30°C and 250 rpm. When the culture

reaches an OD₆₀₀ of ~1.0, induce gene expression if using an inducible system.

Tabersonine Addition: Add a stock solution of tabersonine (dissolved in DMSO or ethanol) to

the culture to a final desired concentration (e.g., 50-100 mg/L).[6]
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Incubation: Continue incubation for 72-96 hours. Collect samples periodically for analysis.

Protocol 2: Metabolite Extraction and Analysis
Sample Preparation: Centrifuge 1 mL of the yeast culture at 13,000 x g for 5 minutes.

Extraction: Transfer the supernatant to a new tube. Add an equal volume of ethyl acetate,

vortex vigorously for 1 minute, and centrifuge at 13,000 x g for 5 minutes to separate the

phases.

Drying: Carefully transfer the upper organic layer to a new tube and evaporate to dryness

under a stream of nitrogen or in a vacuum concentrator.

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of methanol

or a suitable solvent for LC-MS analysis.

Analysis: Analyze the sample using a UPLC-MS/MS system equipped with a C18 column.

Use authentic standards for vindoline and related intermediates for quantification.
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Caption: Vindoline biosynthetic pathway from tabersonine in yeast.
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Caption: Troubleshooting workflow for low vindoline yield.
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Caption: Key metabolic engineering strategies for vindoline production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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